11,11-Difluoro-8-azadispiro[3.0.55.14]undecane
Beschreibung
11,11-Difluoro-8-azadispiro[3.0.5{5}.1{4}]undecane is a versatile small molecule scaffold used primarily in research and development. It is known for its unique structural properties, which make it a valuable building block in the synthesis of various chemical compounds .
Eigenschaften
Molekularformel |
C10H15F2N |
|---|---|
Molekulargewicht |
187.23 g/mol |
IUPAC-Name |
11,11-difluoro-8-azadispiro[3.0.55.14]undecane |
InChI |
InChI=1S/C10H15F2N/c11-10(12)8(2-1-3-8)9(10)4-6-13-7-5-9/h13H,1-7H2 |
InChI-Schlüssel |
DTSDCWLJIVKKOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C3(C2(F)F)CCNCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-difluoro-8-azadispiro[3.0.5{5}.1{4}]undecane typically involves the reaction of specific precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the synthesis would likely involve scalable reactions and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
11,11-Difluoro-8-azadispiro[3.0.5{5}.1{4}]undecane can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
11,11-Difluoro-8-azadispiro[3.0.5{5}.1{4}]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 11,11-difluoro-8-azadispiro[3.0.5{5}.1{4}]undecane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,10-Difluoro-7-azadispiro[2.0.5{4}.1{3}]decane : Another spirocyclic compound with similar structural features .
- 11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride : A hydrochloride salt form of the compound .
Uniqueness
11,11-Difluoro-8-azadispiro[3.0.5{5}.1{4}]undecane is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
